

Application Notes and Protocols for Reactions with Pimeloyl Chloride

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Compound of Interest

Compound Name: Pimeloyl chloride

Cat. No.: B089887

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This document provides detailed application notes and experimental protocols for common chemical transformations involving **pimeloyl chloride**. As a bifunctional acyl chloride, **pimeloyl chloride** is a versatile reagent for various organic synthesis applications, including the formation of polyamides, esters, and bis-acylureas, and for its use as a chemical cross-linking agent.

Safety and Handling

Pimeloyl chloride is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried before use to prevent a vigorous reaction with water, which produces corrosive hydrogen chloride gas.

Synthesis of Polyamides (Nylon 7,7) via Interfacial Polymerization

Pimeloyl chloride is an excellent monomer for the synthesis of polyamides. In this protocol, we describe the interfacial polymerization of **pimeloyl chloride** with 1,7-diaminoheptane to produce Nylon 7,7. This method is robust and consistently yields high-quality polymer.

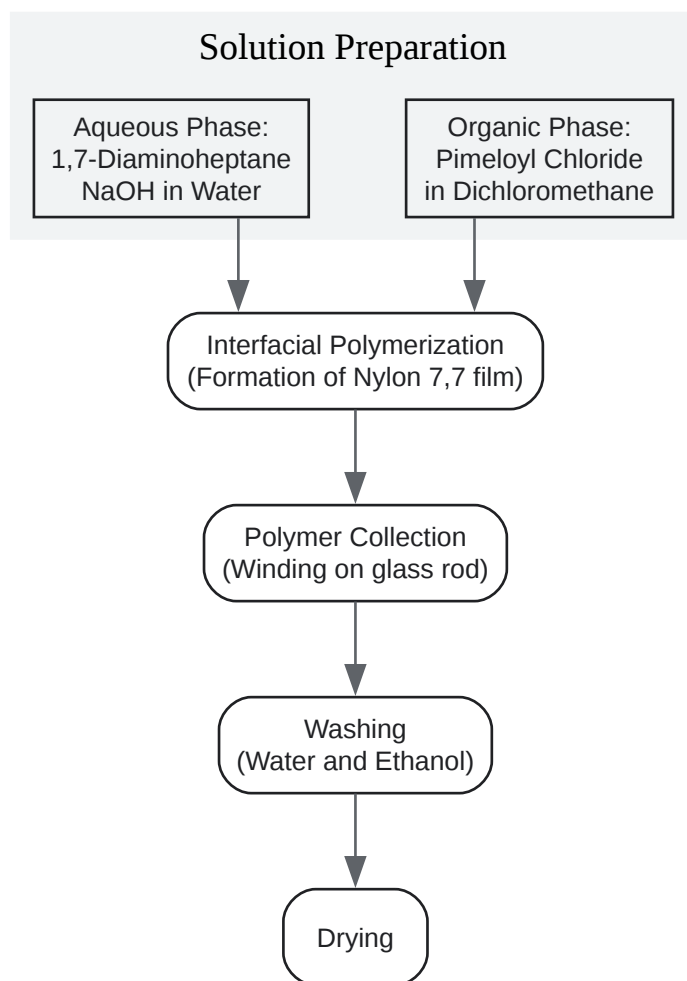
Quantitative Data

Parameter	Value	Reference
Monomer 1	Pimeloyl chloride	General Knowledge
Monomer 2	1,7-Diaminoheptane	General Knowledge
Solvent System	Dichloromethane/Water	[1]
Base	Sodium Hydroxide	[2]
Typical Yield	~80-90% (estimated based on similar polymerizations)	[3]
Reaction Time	~10 minutes	[1]
Temperature	Room Temperature	[1]

Experimental Protocol

- Preparation of Aqueous Phase: In a 250 mL beaker, dissolve 2.2 g of 1,7-diaminoheptane and 1.5 g of sodium hydroxide (NaOH) in 50 mL of deionized water. Stir until all solids have dissolved.
- Preparation of Organic Phase: In a separate 100 mL beaker, dissolve 3.0 mL of **pimeloyl chloride** in 50 mL of dichloromethane.
- Interfacial Polymerization: Carefully and slowly pour the organic phase (**pimeloyl chloride** solution) down the inside of the beaker containing the aqueous phase to form two distinct layers. A polymer film will form immediately at the interface.
- Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it vertically from the beaker. A continuous strand of nylon can be drawn out and wound onto a glass rod.
- Washing and Drying: Wash the collected polymer strand thoroughly with water and then with ethanol to remove any unreacted monomers and salts. Press the polymer between filter paper to remove excess solvent and then allow it to air-dry or dry in a vacuum oven at low heat.

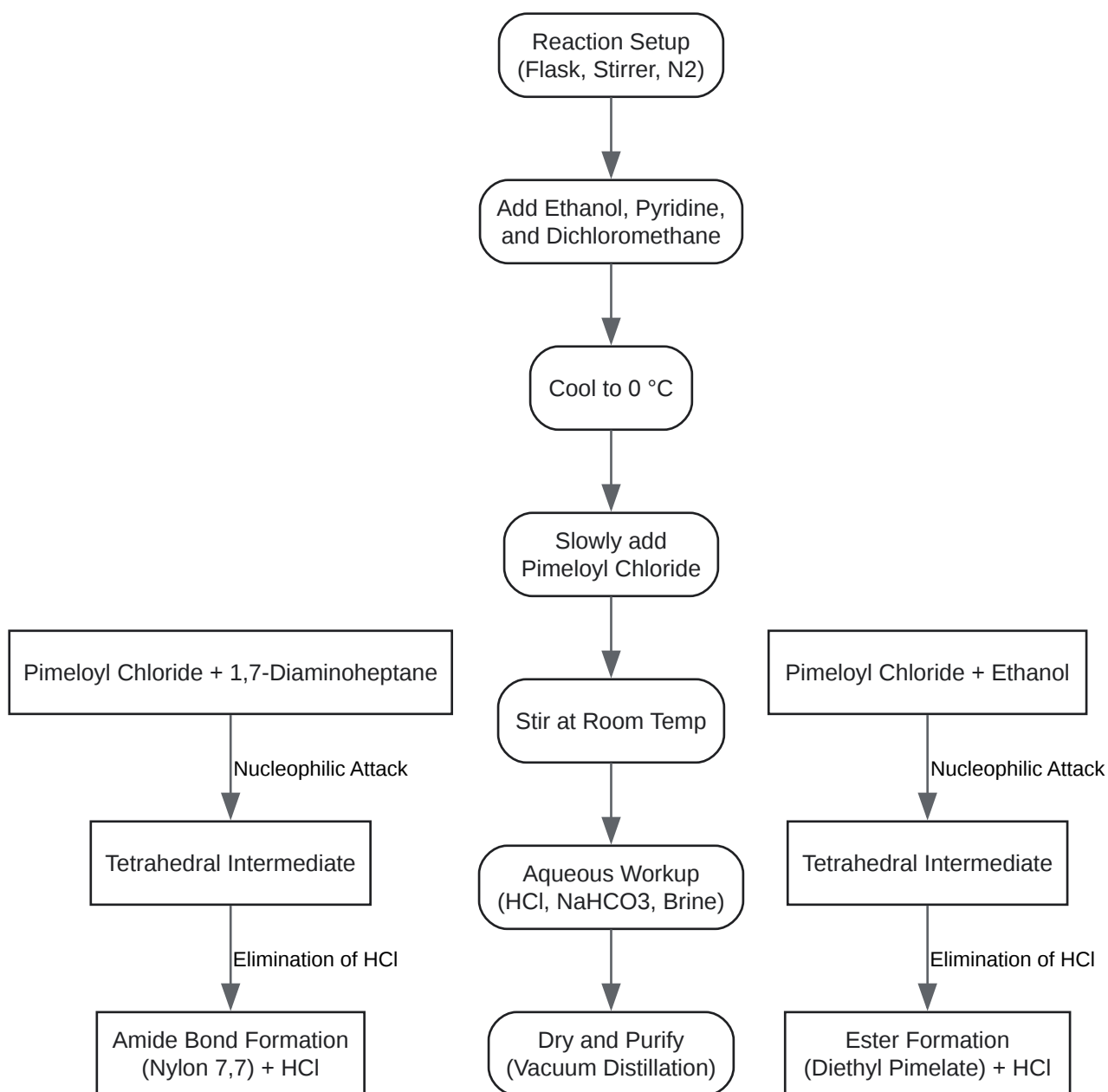
Reaction Workflow

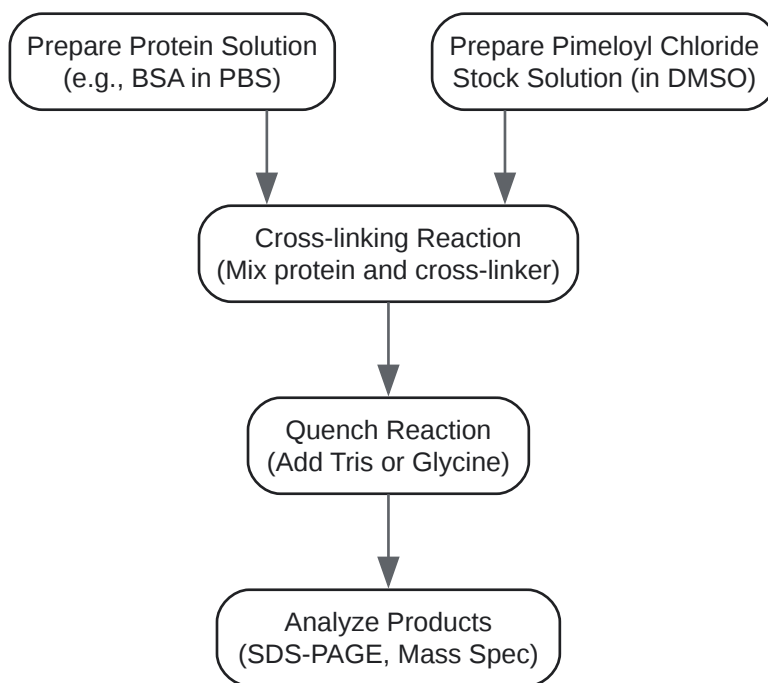


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Figure 1. Experimental workflow for the synthesis of Nylon 7,7.

Reaction Mechanism





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References

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